FXIa-IN-1

Covalent Inhibition Coagulation Cascade Structure-Activity Relationship

FXIa-IN-1 (EP-7041) delivers covalent, rapidly reversible FXIa inhibition with a uniquely short half-life—enabling tight temporal control of anticoagulation unattainable with long-acting antibodies (e.g., osocimab) or slower-clearing small molecules. Validated in ECMO oxygenator models where it prevented clotting with less bleeding than heparin, and supported by Phase 1 clinical data showing a favorable safety profile. The ideal tool for investigating selective FXIa inhibition in arterial/venous thrombosis and bleeding models. Procure high-purity material for decisive, translational coagulation research.

Molecular Formula C20H19F3N4O5
Molecular Weight 452.4 g/mol
Cat. No. B12424844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-1
Molecular FormulaC20H19F3N4O5
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O
InChIInChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1
InChIKeyXIMAOIZVSDZWGY-HQQWDMGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-1 (EP-7041) Procurement Guide: Basal Characterization for Scientific Selection in Coagulation Research


FXIa-IN-1, also known as EP-7041, is a small-molecule β-lactam covalent heparin-derived inhibitor of activated coagulation factor XI (FXIa) [1]. It is categorized as a synthetic organic compound developed as a parenteral antithrombotic agent [1]. The compound functions by directly binding to the active site of FXIa, a key serine protease in the intrinsic coagulation pathway, thereby disrupting thrombus formation while aiming to minimize bleeding risk compared to conventional anticoagulants [1].

Why FXIa-IN-1 (EP-7041) Cannot Be Substituted with Other FXIa Inhibitors in Experimental Protocols


Direct substitution of FXIa-IN-1 with alternative FXIa-targeted molecules such as the monoclonal antibody osocimab or small molecules like BMS-962212 is not scientifically valid due to its unique covalent binding mechanism and distinct pharmacokinetic (PK) profile. FXIa-IN-1 is characterized by a very short half-life and rapid offset of action, enabling tight, temporary control of anticoagulation—a property that is in stark contrast to the prolonged effects of antibody-based inhibitors or other small molecules with extended clearance [1]. This PK signature directly impacts experimental design, particularly in models requiring precise temporal regulation of coagulation or in settings where rapid reversal is critical.

FXIa-IN-1 Quantitative Evidence: A Comparative Analysis of Potency, Selectivity, and Pharmacokinetics


FXIa-IN-1 (EP-7041) Binding Mechanism: Covalent Inhibition vs. Reversible Antagonists

FXIa-IN-1 is reported as a potent β-lactam covalent heparin-derived factor XIa inhibitor [1]. This covalent mechanism differentiates it from many in-class FXIa inhibitors which act reversibly. For instance, the comparator compound BMS-962212 is described as a reversible, small-molecule FXIa inhibitor with a Ki of 0.7 nM . The covalent binding of FXIa-IN-1 ensures sustained target engagement for the duration of its pharmacokinetic presence, a feature not present in reversible inhibitors like BMS-962212 [2].

Covalent Inhibition Coagulation Cascade Structure-Activity Relationship

FXIa-IN-1 (EP-7041) Pharmacokinetics: Rapid-Onset/Rapid-Offset Profile vs. Prolonged-Acting FXIa Antibodies

The pharmacokinetic profile of FXIa-IN-1 (EP-7041) is a key differentiator. It has been explicitly characterized as having a very short half-life, leading to a short-lived antithrombotic effect [1]. This is in direct contrast to other FXIa-targeted therapeutics, such as the anti-FXIa monoclonal antibody osocimab [2]. In a Phase 1 clinical study, EP-7041 demonstrated a rapid onset and rapid offset, with predictable dose-related increases in aPTT (e.g., 2.2X @ 1.0 mg/kg) without altering PT [3].

Pharmacokinetics Anticoagulation Control Antibody Comparison

FXIa-IN-1 (EP-7041) Safety Profile: Maintenance of PT and Favorable Bleeding Risk in Humans vs. Class Inference

In a Phase 1a/1b study, EP-7041 demonstrated a favorable safety profile in healthy volunteers with no effect on prothrombin time (PT) at doses that increased aPTT [1]. This selective effect on the intrinsic pathway is a hallmark of FXIa inhibition as a class, but the specific data point confirms EP-7041's ability to achieve this targeted pharmacodynamic effect in a human model, with no serious adverse events reported at doses up to 1.0 mg/kg [1].

Safety Pharmacology Coagulation Biomarkers Clinical Trial Data

Optimal Research and Industrial Application Scenarios for FXIa-IN-1 (EP-7041) Based on Evidence


Preclinical Extracorporeal Membrane Oxygenation (ECMO) Models for Anticoagulation Management

The rapid-onset and rapid-offset PK of FXIa-IN-1 makes it ideal for ECMO models where precise, temporary anticoagulation is required. Studies have shown its ability to prevent clotting in membrane oxygenators while causing less bleeding than heparin [1]. Its short half-life allows for rapid reversal of anticoagulation, a critical feature during weaning from ECMO or in the event of bleeding complications, providing a superior alternative to long-acting agents like osocimab.

In Vivo Thrombosis Models Requiring Precise Temporal Control of Anticoagulation

For research into arterial or venous thrombosis where the timing of anticoagulant administration relative to the thrombotic stimulus is critical, FXIa-IN-1's PK profile offers significant advantages. Its rapid offset allows investigators to study the acute effects of FXIa inhibition on thrombus formation and resolution without the confounding long-term anticoagulation that would be introduced by antibodies or slower-clearing small molecules. This was demonstrated by its dose-related inhibition of clot formation in preclinical studies [2].

Safety Pharmacology Studies Focused on Minimizing Bleeding Risk

FXIa-IN-1 is an ideal tool for investigating the hypothesis that selective FXIa inhibition reduces bleeding risk compared to conventional anticoagulants. The clinical data demonstrating a lack of effect on PT and a favorable safety profile in humans [2] provide a strong translational foundation for preclinical studies. Researchers can use this compound in bleeding models (e.g., tail bleeding time in rodents) to directly compare its safety margin against direct thrombin or Factor Xa inhibitors, leveraging its unique mechanism to generate clean, interpretable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIa-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.